molecular formula C18H20N2O3S B2375678 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 2034403-83-1

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No. B2375678
M. Wt: 344.43
InChI Key: RCNAVSPYWXELAJ-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photophysical Properties and Applications

    • Field : Materials Science
    • Application : Benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides, a type of benzo[b]thiophene-based compound, have excellent fluorescence characteristics, which enable various applications .
    • Methods : The synthesis of these compounds was inspired by the biodegradation of benzothiophene. The photophysical properties of a series of π-conjugated BNT sulfoxides were explored both in solution and in the solid state .
    • Results : These compounds exhibit high photoluminescence quantum efficiency and excellent carrier mobility, making them significant in materials science, particularly in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
  • Biological Pathways of Siderophores

    • Field : Biochemistry
    • Application : Siderophores are a class of small molecules known for their high iron binding capacity. Some siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Methods : The secretion mechanisms of siderophores in microbes and plants are explored, and their role in regulating bioavailable iron levels is studied .
    • Results : Siderophores have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-14(12(2)23-20-11)9-17(21)19-10-18(3,22)16-8-13-6-4-5-7-15(13)24-16/h4-8,22H,9-10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNAVSPYWXELAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

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